molecular formula C16H21N5O3 B2718302 (3-methoxy-1-methyl-1H-pyrazol-4-yl)(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone CAS No. 1797593-01-1

(3-methoxy-1-methyl-1H-pyrazol-4-yl)(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone

Cat. No.: B2718302
CAS No.: 1797593-01-1
M. Wt: 331.376
InChI Key: GTOBMKXPXBGNFF-UHFFFAOYSA-N
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Description

(3-methoxy-1-methyl-1H-pyrazol-4-yl)(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C16H21N5O3 and its molecular weight is 331.376. The purity is usually 95%.
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Properties

IUPAC Name

(3-methoxy-1-methylpyrazol-4-yl)-[4-(6-methylpyridazin-3-yl)oxypiperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O3/c1-11-4-5-14(18-17-11)24-12-6-8-21(9-7-12)16(22)13-10-20(2)19-15(13)23-3/h4-5,10,12H,6-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTOBMKXPXBGNFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2CCN(CC2)C(=O)C3=CN(N=C3OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3-methoxy-1-methyl-1H-pyrazol-4-yl)(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone is a synthetic molecule that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound consists of a pyrazole moiety linked to a piperidine ring, which is further substituted with a pyridazine group. The structural formula can be represented as follows:

C15H19N5O2\text{C}_{15}\text{H}_{19}\text{N}_5\text{O}_2

This structure suggests potential interactions with various biological targets, particularly in the realm of neuropharmacology and oncology.

Research indicates that compounds with pyrazole and piperidine structures often exhibit activity as enzyme inhibitors or receptor modulators. The specific mechanisms for this compound may involve:

  • Inhibition of Kinases : Similar pyrazole derivatives have been shown to inhibit kinases, which are crucial in cell signaling pathways.
  • Modulation of Receptors : The presence of the piperidine moiety suggests potential interactions with neurotransmitter receptors, particularly muscarinic acetylcholine receptors.

Antimicrobial Activity

One study evaluated the antimicrobial properties of various pyrazole derivatives, including those similar to the compound . Results indicated significant antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL for some derivatives . This suggests that the compound may possess similar antibacterial properties.

Anticancer Activity

Another area of investigation is the anticancer potential of pyrazole derivatives. Compounds with similar structures have demonstrated efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance, a related pyrazole derivative inhibited ALK5 with an IC50 value of 0.012 µM, showcasing its potential as an anticancer agent .

Case Studies

  • Antibacterial Efficacy : A study involving synthesized piperidine derivatives showed that modifications in the piperidine ring significantly influenced antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli. The addition of electron-withdrawing groups enhanced activity, indicating a structure-activity relationship that could apply to our compound .
  • Neuropharmacological Effects : Research on related compounds has highlighted their role as allosteric modulators for muscarinic receptors, suggesting potential applications in treating neurological disorders. This aligns with findings from studies on pyrazole-pyridine compounds that modulate receptor activity .

Data Tables

Activity Type Compound Target Pathogen/Cell Line Effectiveness (MIC/IC50)
AntibacterialPyrazole DerivativeS. aureus, E. coli0.0039 - 0.025 mg/mL
AnticancerRelated Pyrazole CompoundVarious Cancer Cell LinesIC50 = 0.012 µM
NeuropharmacologicalPiperidine-Pyrazole DerivativeMuscarinic ReceptorsAllosteric Modulation

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. The pyrazole and pyridazine components are known to interact with various cellular pathways involved in cancer proliferation and apoptosis.

Case Study : A study demonstrated that derivatives of pyrazole compounds showed a notable reduction in cell viability in various cancer cell lines, including breast and lung cancer models. The mechanism involved the induction of apoptosis through the mitochondrial pathway, leading to increased caspase activity and down-regulation of anti-apoptotic proteins .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial efficacy against several bacterial strains. Its structural components enhance its ability to disrupt microbial cell walls.

Table 1: Antimicrobial Activity of Related Compounds

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli12 µg/mL
Compound BS. aureus10 µg/mL
Compound CP. aeruginosa15 µg/mL

These results suggest that the presence of the pyrazole and piperidine structures significantly enhances antimicrobial efficacy .

Neurological Applications

The compound is being investigated for its potential role as an allosteric modulator of the M4 muscarinic acetylcholine receptor, which is implicated in several neurological disorders.

Research Insight : Studies have shown that modulation of M4 receptors can reverse hyperdopaminergic behaviors, making this compound a candidate for treating conditions such as Alzheimer's disease and schizophrenia .

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